molecular formula C11H16ClNO4S B2711084 (S)-Methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride CAS No. 851785-21-2

(S)-Methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride

Cat. No.: B2711084
CAS No.: 851785-21-2
M. Wt: 293.76
InChI Key: VUUYKOLKOIYVCR-PPHPATTJSA-N
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Description

(S)-Methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride is a phenylalanine derivative. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate phenylalanine derivative.

    Methylation: The amino group is protected, and the carboxyl group is esterified to form the methyl ester.

    Sulfonylation: The phenyl ring is then sulfonylated using methylsulfonyl chloride under basic conditions.

    Deprotection: The protecting groups are removed to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

(S)-Methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-Methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • (S)-Benzyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride
  • (S)-2-Amino-3-(3-(methylsulfonyl)phenyl)propanoic acid hydrochloride

Uniqueness

(S)-Methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride is unique due to its specific structural features, such as the methyl ester group and the methylsulfonyl substitution on the phenyl ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl (2S)-2-amino-3-(3-methylsulfonylphenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S.ClH/c1-16-11(13)10(12)7-8-4-3-5-9(6-8)17(2,14)15;/h3-6,10H,7,12H2,1-2H3;1H/t10-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUUYKOLKOIYVCR-PPHPATTJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC(=CC=C1)S(=O)(=O)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC(=CC=C1)S(=O)(=O)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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